Product packaging for Oocydin A(Cat. No.:)

Oocydin A

Cat. No.: B1253198
M. Wt: 470.9 g/mol
InChI Key: OAWOFENLLWPBEQ-DDIADDBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oocydin A is a halogenated macrolide natural product belonging to the haterumalide class, known for its potent biological activities and complex biosynthesis via a trans-acyltransferase (AT) polyketide synthase (PKS) pathway . This compound exhibits strong and selective anti-oomycete activity against devastating plant pathogens such as Pythium ultimum and various Phytophthora species, with MICs as low as 0.03 µg/ml, making it a promising candidate for agricultural biocontrol research . It also demonstrates significant antifungal activity against phytopathogenic fungi like Verticillium dahliae and Sclerotinia sclerotiorum . Beyond its agricultural applications, this compound shows potent antitumor properties, including cytotoxicity against P388 leukemia and breast cancer cells, highlighting its value in pharmacological and chemotherapeutic research . The biosynthetic gene cluster (BGC) for this compound, often denoted as the ooc cluster, is found in various plant-associated enterobacteria, including strains of Serratia and Dickeya . This large cluster, spanning approximately 78 kb, encodes a complex trans-AT PKS system characterized by the separation of the acyltransferase (AT) domains from the core PKS modules . A unique and recently elucidated feature of its biosynthesis involves a heterocomplex formed by the Fe(II)/α-ketoglutarate-dependent halogenase OocP and its partner protein OocQ. This complex is responsible for the unique vinyl chloride moiety introduced into the polyketide backbone, representing a novel halogenation mechanism for an ACP-bound intermediate . The production of this compound is regulated by an N-acyl-L-homoserine lactone-based quorum sensing system and is positively influenced by the RNA chaperone Hfq and the stationary phase sigma factor RpoS . This compound is provided as a research-grade chemical for use in agricultural, microbiology, and cancer biology studies. Its mode of action, while not fully elucidated, is distinct from common fungicides, offering a unique tool for investigating novel antimicrobial and anticancer mechanisms. CAS Number: Information not located in search results. Molecular Formula: C 23 H 31 ClO 8 Molecular Weight: 470.90 g/mol For Research Use Only. Not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H31ClO8 B1253198 Oocydin A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H31ClO8

Molecular Weight

470.9 g/mol

IUPAC Name

(E)-5-[(6Z,9E)-5-acetyloxy-10-chloro-6-methyl-3-oxo-2,14-dioxabicyclo[11.2.1]hexadeca-6,9-dien-15-yl]-5-hydroxy-3-methylpent-3-enoic acid

InChI

InChI=1S/C23H31ClO8/c1-13(10-21(27)28)9-18(26)23-20-11-17(31-23)8-7-16(24)6-4-5-14(2)19(30-15(3)25)12-22(29)32-20/h5-6,9,17-20,23,26H,4,7-8,10-12H2,1-3H3,(H,27,28)/b13-9+,14-5-,16-6+

InChI Key

OAWOFENLLWPBEQ-DDIADDBLSA-N

Isomeric SMILES

C/C/1=C/C/C=C(\CCC2CC(C(O2)C(/C=C(\C)/CC(=O)O)O)OC(=O)CC1OC(=O)C)/Cl

Canonical SMILES

CC1=CCC=C(CCC2CC(C(O2)C(C=C(C)CC(=O)O)O)OC(=O)CC1OC(=O)C)Cl

Synonyms

oocydin A

Origin of Product

United States

Biological Origins and Ecological Contexts of Oocydin a Production

Bacterial Producers and Their Phylogeny

The ooc gene cluster responsible for Oocydin A biosynthesis is widely distributed among biocontrol and phytopathogenic strains of enterobacteria.

Serratia marcescens was one of the first bacterial species identified as a producer of this compound. Specifically, Serratia marcescens MSU97, an epiphytic bacterium isolated from the aquatic plant Rhyncholacis pedicillata, is known to synthesize this compound. Other Serratia strains, such as Serratia plymuthica A153 and 4Rx5, and Serratia odorifera 4Rx13, have also been confirmed as this compound producers. The ooc gene cluster in Serratia species ranges from approximately 77.5 kb to 78.3 kb.

The ooc gene cluster is also widely dispersed within the plant pathogenic Dickeya genus. Dickeya dadantii Ech703, Dickeya solani, Dickeya dianthicola, and some strains of Dickeya oryzae have been shown to produce this compound. The ooc gene cluster in Dickeya dadantii Ech703 is approximately 80.1 kb.

Beyond Serratia and Dickeya, other bacterial genera have been identified as potential this compound producers based on their bioactivities. These include strains belonging to Pantoea and Xenorhabdus genera.

Table 1: Bacterial Producers of this compound

Bacterial GenusSpecies/StrainAssociated EnvironmentReferences
SerratiaSerratia marcescens MSU97Plant epiphytic (Rhyncholacis pedicillata)
SerratiaSerratia plymuthica A153, 4Rx5, 4Rx13Rhizosphere of oilseed rape, plant-associated
SerratiaSerratia odorifera 4Rx13Plant-associated
DickeyaDickeya dadantii Ech703Plant-associated
DickeyaDickeya solaniPlant pathogenic (potatoes)
DickeyaDickeya dianthicolaPlant pathogenic
DickeyaDickeya oryzae (some strains)Plant pathogenic
Pantoea(Strains showing bioactivity)Plant-associated
Xenorhabdus(Strains showing bioactivity)Plant-associated

Dickeya Species as Biosynthetic Hosts

Marine Organism Associations and Natural Product Ecology

This compound, a member of the haterumalide class of molecules, was initially identified from the sponge Ircinia sp. This suggests a role for marine organisms, or their associated microbiota, in the production of this compound. The presence of this compound and related chlorinated macrolactones in marine animals, such as sponges and ascidians, and their later discovery in Gram-negative bacteria, highlights the complex natural product ecology where these compounds may be produced by associated microbial communities or obtained from food sources.

Endophytic Relationships and Their Contributions to this compound Biosynthesis

This compound has been recovered from endophytic bacterial strains. For instance, Serratia marcescens was identified as an endophyte of Rhyncholacis pedicillata, an aquatic plant, and was shown to produce this compound. Endophytes are microorganisms, often bacteria and fungi, that reside within the living tissues of plants without causing apparent harm. These relationships can range from symbiotic to slightly pathogenic, and endophytes are known to produce a diverse array of bioactive secondary metabolites, including antibiotics and antifungals, which can benefit their host plants. The production of this compound by endophytic bacteria contributes to the host plant's defense mechanisms.

Ecological Roles of this compound in Microbial Interactions and Plant Defense Mechanisms

This compound plays significant ecological roles, primarily as an antimicrobial agent in microbial interactions and as a defense mechanism for plants. It exhibits potent activity against plant pathogenic oomycetes, such as Pythium ultimum and Phytophthora species (P. parasitica, P. cinnamomi, P. citrophora, P. capsici). This anti-oomycete activity suggests its potential use in agricultural applications for crop protection.

This compound also demonstrates antifungal properties against various plant pathogenic fungi, including Verticillium dahliae and Sclerotinia sclerotiorum. The production of this compound by bacterial strains, particularly Serratia and Dickeya species, contributes to their biocontrol capabilities against these plant pathogens. In the context of plant defense, this compound helps these bacteria outcompete fungal competitors, thereby benefiting the host plant.

The biosynthesis of this compound is regulated by complex mechanisms, including quorum sensing, which allows bacteria to coordinate its production in response to cell density. This regulated production suggests that this compound is strategically deployed by the producing bacteria to gain a competitive advantage in their ecological niches.

Table 2: Ecological Roles and Target Organisms of this compound

Ecological RoleTarget OrganismsSpecific ExamplesReferences
Anti-oomycete activityPlant pathogenic oomycetesPythium ultimum, Phytophthora parasitica, Phytophthora cinnamomi, Phytophthora citrophora, Phytophthora capsici
Antifungal activityPlant pathogenic fungiVerticillium dahliae, Sclerotinia sclerotiorum
Microbial interactionsFungal competitorsVarious fungi in the environment
Plant defense mechanismPlant diseases caused by oomycetes and fungiProtection of crops

Biosynthesis of Oocydin A: Enzymology and Pathway Elucidation

Overview of the Polyketide Synthase (PKS) Pathway Architecture

The biosynthesis of Oocydin A is characterized by a specialized PKS architecture, distinct from canonical cis-AT PKS systems.

Trans-Acyltransferase (trans-AT) Polyketide Synthase System Characteristics

The this compound biosynthetic pathway employs a trans-AT PKS system, a class of polyketide synthases that deviate significantly from the typical cis-AT PKS model . A hallmark of trans-AT PKSs is the absence of integrated acyltransferase (AT) domains within their multimodular PKS proteins . Instead, the acyl carrier protein (ACP) domains, which tether the growing polyketide chain, are loaded with acyl building blocks by discrete, free-standing AT enzymes encoded by separate genes .

This architectural distinction leads to several functional peculiarities in trans-AT systems, including a lack of co-linearity (where the order of PKS modules directly corresponds to the order of units in the final product), unusual domain arrangements, and the splitting of modules across multiple PKS proteins . The ooc gene cluster, responsible for this compound biosynthesis, exemplifies this by encoding two such free-standing AT proteins, OocV and OocW, which possess two and one AT domains, respectively . These systems are also notable for their capacity to introduce diverse chemical modifications, such as halogenation, heterocycle formation, oxygen insertion, α-hydroxylation, and β-branching, contributing to the structural complexity of their products .

Genomic Organization of the ooc Gene Cluster

The this compound (ooc) biosynthetic gene cluster is a substantial genomic region, typically spanning between 77 and 80 kilobases (kb) . This cluster is widely distributed among various plant-associated enterobacteria, including strains of Serratia (e.g., Serratia plymuthica A153, 4Rx5, 4Rx13, and Serratia marcescens MSU97) and Dickeya genera .

The ooc gene cluster is organized into three distinct transcriptional units, allowing for coordinated regulation of the biosynthetic process . It encodes a comprehensive set of enzymes necessary for this compound production, including five multimodular PKS proteins, a hydroxymethylglutaryl-CoA synthase (HMGS) cassette, and three flavin-dependent tailoring enzymes . The core PKS machinery, comprising OocJ, OocL, OocN, OocR, and OocS, is encoded within one of these transcriptional units . Additionally, the cluster includes genes for three flavin-dependent enzymes (OocK, OocM, and OocU), three hypothetical proteins (OocP, OocQ, and OocT), and a free-standing ACP (OocO) . Notably, while the ooc cluster is highly conserved across producing strains, no obvious candidate regulatory proteins have been identified within the cluster itself .

Enzymatic Components and Mechanistic Insights into this compound Formation

The assembly of this compound involves a concerted action of core PKS proteins and a suite of tailoring enzymes, each contributing specific catalytic functions.

Core Polyketide Synthase Proteins (OocJ, OocL, OocN, OocR, OocS)

The central enzymatic machinery for this compound biosynthesis consists of five multifunctional PKS enzymes: OocJ, OocL, OocN, OocR, and OocS . These proteins collectively house a diverse array of catalytic domains, including 16 ketosynthase (KS), 7 ketoreductase (KR), 20 acyl carrier protein (ACP), 5 dehydratase (DH), 2 enoyl-CoA hydratase (EH), and 2 methyltransferase (MT) domains, along with a thioesterase (TE) and a non-ribosomal peptide synthetase (NRPS) condensation (C) domain . The absence of integrated AT domains within these PKS proteins is a defining characteristic, reinforcing their classification as trans-AT PKSs .

The biosynthesis of this compound is predicted to initiate with a malonyl starter unit . The first module of OocJ contains DH-MT-FkbH-ACP domains; however, the DH and MT domains in this module are thought to be non-functional due to the lack of characteristic conserved motifs . Crucially, the ACP domain (ACP_L) within this module possesses a highly conserved GXDS signature motif and is essential for the initiation of polyketide chain growth . The final multimodular PKS, OocS, contains a TE domain and a C domain, which are likely involved in chain termination and cyclization . The PKS system exhibits architectural peculiarities, such as a missing DH domain in module 11, with a DH domain present in module 10, suggesting potential substrate retro-processing or the involvement of a trans-acting DH . Furthermore, module 7 of the this compound PKS contains both a DH domain and a pyran synthase (PS) domain, which are proposed to dehydrate a 3-hydroxythioester intermediate and subsequently cyclize the resulting enoyl intermediate .

Tailoring Enzymes and Their Catalytic Functions

Beyond the core PKS assembly line, several tailoring enzymes encoded within the ooc gene cluster perform crucial modifications to the nascent polyketide chain. These include OocK, OocM, and OocU, which are believed to catalyze various oxidative and reductive transformations .

OocK and OocM are identified as flavin-dependent monooxygenases . Specifically, OocK functions as a Baeyer-Villiger monooxygenase, catalyzing the insertion of an oxygen atom into β-ketoacyl moieties, leading to the formation of malonyl esters . This mechanistic insight suggests that the terminal carboxylate at C19 of this compound may arise from an oxygen insertion and subsequent ester hydrolysis event, rather than directly from a malonyl starter unit . OocU exhibits sequence similarity to other PKS biosynthetic enzymes, such as DifA, PksE, and BatK, with PksE known to possess trans-enoyl reductase (ER) activity . An ER is indeed required for the complete synthesis of the this compound macrolide .

A particularly unique tailoring event in this compound biosynthesis is the introduction of a vinyl chloride moiety to a 21-carbon intermediate during polyketide elongation . This halogenation is catalyzed by the Fe(II)/α-ketoglutarate-dependent halogenase OocP . Remarkably, OocP requires the auxiliary protein OocQ for its activity, forming a functional OocPQ heterodimer . This represents a rare instance of an enzyme halogenating an ACP-bound polyketide intermediate .

The ooc gene cluster also encompasses a hydroxymethylglutaryl-CoA synthase (HMGS) cassette, which plays a pivotal role in introducing β-branches into the polyketide backbone . The HMGS cassette typically catalyzes an aldol (B89426) addition of acetate (B1210297) to a β-ketothioester . In the context of this compound biosynthesis, this cassette incorporates a modular enoyl-CoA hydratase 2 (ECH2) domain, along with a truncated upstream ECH, at the site of exo-β-methylene incorporation . Experimental evidence from deletion mutants has underscored the essentiality of this cassette; the absence of the enoyl-CoA hydratase (OocC) or the HMGS-encoding gene (oocE) within this cassette leads to a complete cessation of this compound production .

Flavin-Dependent Monooxygenases (e.g., OocK, OocM) in Post-PKS Modification

Flavin-dependent monooxygenases play crucial roles in the post-PKS modification of the this compound backbone. Among these, OocK and OocM are identified as key enzymes within the ooc gene cluster. These enzymes are positioned between PKS-encoding genes, suggesting their action on substrates that remain covalently bound to the PKS proteins during the biosynthetic process.

OocK has been implicated in oxygen insertion events, proposed to function as a Baeyer-Villiger monooxygenase. An updated biosynthetic model suggests that OocK is responsible for introducing an exo-β-methylene moiety in module 1 of OocJ and an endo-β-methyl group in module 3. OocM, another flavin-dependent monooxygenase, is involved in the α-hydroxylation of polyketide intermediates. The mechanism of action for flavin-containing halogenases, including OocK and OocM, is considered a slight modification of monooxygenases, with many revealing a flavin monooxygenase domain upon crystallization.

Halogenases (e.g., OocP, OocQ) and Halogenation Chemistry

A distinctive feature of this compound is its chlorinated structure, which is introduced through the action of specific halogenases. The non-heme iron and α-ketoglutarate-dependent halogenase OocP, in conjunction with the partner protein OocQ, catalyzes the selective chlorination of a 21-carbon intermediate. This unique transformation occurs while the polyketide chain is still bound to the acyl carrier protein OocO, signifying that halogenation is an on-line modification during polyketide elongation rather than a post-PKS event.

OocQ is essential for the activity of OocP, forming a novel heterocomplex (OocPQ) that stabilizes the halogenase and facilitates the complex chemical transformation. This protein pair represents a significant departure from the conserved homodimeric structures typically observed in homologous enzymes. The chlorination event is proposed to occur at the β-keto-thioester stage, specifically in module 7, where the C-8 position is susceptible to deprotonation, enabling the introduction of the chlorine atom. The resulting vinyl chloride moiety is a hallmark of oocydin-type polyketides.

Acyl Carrier Proteins (e.g., OocO) in Chain Elongation

Acyl Carrier Proteins (ACPs) are fundamental components of polyketide synthases, serving as mobile carriers for the growing polyketide chain. In the trans-AT PKS system of this compound, OocO is identified as a free-standing ACP. ACPs are responsible for covalently tethering the nascent polyketide chain and shuttling it sequentially to the various active sites within the PKS modules for elongation and modification. The elongation process involves the transfer of malonyl- or methylmalonyl-building units to the ACP by acyltransferase (AT) domains, followed by C–C bond formation catalyzed by ketosynthase (KS) domains. OocO specifically acts as the substrate for the OocP/OocQ halogenation, highlighting its critical role in delivering the intermediate for chlorination during the assembly line process.

Pyran Synthase (PS) Domains and Heterocycle Formation

The formation of oxygen heterocycles, such as pyran or furan (B31954) rings, is another intricate step in this compound biosynthesis. The this compound PKS features a pyran synthase (PS) domain in module 7, which works in conjunction with a dehydratase (DH) domain. This PS domain is proposed to catalyze the dehydration of a 3-hydroxythioester intermediate, followed by the cyclization of the resulting enoyl intermediate to form a furan ring. This mechanism is analogous to an oxa-Michael addition, a common strategy for cyclic ether formation in polyketide biosynthesis.

PS domains are characteristic of trans-AT PKS assembly lines and are known to catalyze the formation of five- and six-membered cyclic ethers through the conjugate addition of a hydroxyl group to an α,β-unsaturated thioester intermediate. While pyran rings in cis-AT PKSs can be formed by bifunctional DH domains or tailoring enzymes, PS domains in trans-AT systems represent dedicated enzymes for this cyclization.

Proposed Mechanistic Steps in this compound Biosynthesis

The biosynthesis of this compound involves a series of precisely orchestrated enzymatic reactions, leading to its complex macrolide structure. The trans-AT PKS system enables a high degree of chemical versatility, incorporating unusual modifications during chain elongation.

Introduction of the Vinyl Chloride Moiety

The introduction of the vinyl chloride moiety is a distinct and unparalleled biochemical transformation in the this compound pathway. This group is incorporated during the polyketide chain elongation process, specifically on a 21-carbon intermediate that is still bound to the acyl carrier protein OocO. The key enzymes responsible are the non-heme iron and α-ketoglutarate-dependent halogenase OocP and its interacting partner OocQ.

The mechanism involves a γ-chlorination step on an ACP-bound intermediate. While the exact timing can vary in similar pathways (e.g., in jamaicamide biosynthesis, an ECH2 domain's protonation at C-2 leads to the vinyl chloride), in this compound, evidence suggests that OocP and OocQ jointly participate in chlorination during polyketide elongation, rather than as a post-PKS modification. This modular halogenation highlights the capacity of trans-AT PKSs to integrate complex chemical functionalities directly into the growing polyketide backbone.

Elucidation of Beta-Branching Mechanisms

Beta-branching is another critical modification in this compound biosynthesis, contributing to its structural complexity. This process is primarily facilitated by a 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS or HCS) cassette. This multi-protein cassette is responsible for introducing alkyl branches, typically methyl groups, onto the β-carbon of the nascent polyketide chain.

The general mechanism of β-branch formation by HMGS cassettes involves an aldol addition of an acetate unit to a β-ketothioester intermediate, followed by dehydration and decarboxylation steps. In the context of this compound, an updated proposal suggests that the Baeyer-Villiger monooxygenase OocK is involved in introducing specific β-branches: an exo-β-methylene in module 1 of OocJ and an endo-β-methyl in module 3. Additionally, the ooc gene cluster contains modular enoyl-CoA hydratase (ECH) domains, which are also known to be involved in β-branching mechanisms, often working in pairs (ECH1 and ECH2) to catalyze successive dehydration and decarboxylation of HMG-type intermediates. This intricate interplay of enzymes ensures the precise installation of β-branches, contributing to the final unique architecture of this compound.

The biosynthesis of this compound is orchestrated by a large trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, referred to as the ooc gene cluster. This cluster spans approximately 77 to 80 kilobases and comprises 23 genes, organized into three distinct transcriptional units. A defining characteristic of trans-AT PKS systems, to which the ooc cluster belongs, is the absence of integrated AT domains within the PKS modules. Instead, the acyl carrier protein (ACP) domains are loaded by discrete, free-standing AT enzymes.

The core machinery for this compound biosynthesis involves five multimodular PKS proteins: OocJ, OocL, OocN, OocR, and OocS. Beyond these PKS components, the pathway also necessitates the involvement of a hydroxymethylglutaryl-coenzyme A synthase cassette, three flavin-dependent tailoring enzymes (OocK, OocM, and OocU), a free-standing acyl carrier protein (OocO), and two hypothetical proteins (OocP and OocQ). Experimental analyses, including in-frame deletion mutants, have confirmed the crucial roles of these non-PKS proteins in this compound production.

The ooc gene cluster encodes two discrete AT proteins, OocV and OocW, which contain trans-AT domains (OocV-AT1, OocV-AT2, and OocW-AT3), each possessing the catalytic Ser-His dyad. These trans-acting AT domains are essential for the biosynthesis of the macrolide. The proposed biosynthetic model for this compound suggests that a chlorinase enzyme is involved in the halogenation step, which can occur either post-PKS biosynthesis or on a PKS-bound intermediate.

Table 1: Key Enzymes and Proteins Involved in this compound Biosynthesis
Enzyme/ProteinTypeRole in Biosynthesis
OocJ, OocL, OocN, OocR, OocSMultimodular PKSCore polyketide chain assembly
OocV, OocWFree-standing ATsLoad acyl building blocks onto ACP domains
OocK, OocM, OocUFlavin-dependent enzymesTailoring modifications (e.g., hydroxylation)
OocOFree-standing ACPCarries growing polyketide chain
OocP, OocQ, OocTHypothetical proteinsConfirmed role in production via deletion studies
Hydroxymethylglutaryl-CoA synthase cassetteEnzyme cassetteModifies PKS-bound intermediate

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is subject to sophisticated regulatory mechanisms that respond to environmental cues and cellular states.

Quorum Sensing System Involvement (e.g., N-acyl-L-homoserine lactone mediated)

A key regulatory mechanism for this compound biosynthesis is an N-acyl-L-homoserine lactone (AHL)-based quorum sensing (QS) system. Quorum sensing allows bacteria to sense their population density through the production and detection of diffusible autoinducer signaling molecules, such as AHLs. In Gram-negative bacteria, AHLs are typically synthesized by LuxI family AHL synthases. The expression of the ooc gene cluster is positively regulated by this AHL-based QS system, although this regulation can be strain-dependent. For instance, in Serratia plymuthica 4Rx5, this compound biosynthesis is regulated by an AHL-based quorum sensing system.

Role of Global Regulatory Factors (e.g., RpoS, Hfq)

Beyond quorum sensing, global regulatory factors play significant roles in controlling this compound production. The RNA chaperone Hfq is a key post-transcriptional regulator of this compound biosynthesis. Furthermore, the stationary phase sigma factor RpoS positively regulates the synthesis of this compound, and its action is partially mediated by Hfq. This highlights a complex interplay between transcriptional and post-transcriptional control, with differential regulation observed across the divergently transcribed ooc transcriptional units.

Table 2: Regulatory Factors and Their Influence on this compound Biosynthesis
Regulatory FactorType of RegulationEffect on this compound ProductionNotes
N-acyl-L-homoserine lactone (AHL)Quorum Sensing (Transcriptional)Positive regulationStrain-dependent
HfqRNA chaperone (Post-transcriptional)Key role in biosynthesisPartially mediates RpoS regulation
RpoSSigma factor (Transcriptional)Positive regulationInfluences Hfq-dependent regulation

Evolutionary Aspects of the this compound Biosynthetic Gene Cluster

The evolutionary trajectory of the ooc gene cluster reveals interesting patterns of dissemination and conservation among bacterial populations.

Evidence for Horizontal Gene Transfer of ooc Clusters

Evidence strongly suggests that the ooc gene cluster has undergone horizontal gene transfer (HGT) between bacterial strains. The presence of phage-related genes bordering the ooc gene cluster in some this compound-producing strains indicates a potential role for bacteriophages in its dissemination. Indeed, studies have demonstrated the high-frequency mobilization of the complete ooc gene cluster via phage-mediated transduction. The irregular distribution of the ooc gene cluster within the Dickeya genus and the variability in its genomic context across different strains further support the hypothesis of HGT as a primary route for its spread.

Comparative Genomics and Conservation of ooc Gene Clusters

Comparative genomics analyses have revealed that the ooc gene cluster is widely distributed among biocontrol and phytopathogenic strains of the enterobacteria, particularly within the genera Serratia and Dickeya. These analyses confirm the presence of the ooc gene cluster in phylogenetically distant Dickeya strains and in several rhizobacterial strains isolated from the same crop, indicating its conservation across diverse bacterial lineages that inhabit similar ecological niches.

Table 3: Organisms Known to Harbor the this compound Biosynthetic Gene Cluster
Genus/SpeciesEcological Role/Association
Serratia plymuthicaBiocontrol, rhizosphere bacterium, plant-associated
Serratia marcescensPlant epiphytic, biocontrol
Serratia odoriferaPlant-associated
Dickeya species (e.g., D. solani, D. paradisiaca, D. chrysanthemi, D. dianthicola)Phytopathogenic, plant-associated

Biological Activities and Molecular Mechanisms of Oocydin a

Antimicrobial Properties

Oocydin A is recognized for its strong antimicrobial activity, particularly against oomycetes and certain phytopathogenic fungi.

This compound demonstrates potent activity against plant pathogenic oomycetes, a group distinct from true fungi, which includes devastating plant pathogens. Minimum Inhibitory Concentrations (MICs) of approximately 0.03 µg ml⁻¹ have been reported for this compound against several phytopathogenic oomycetes.

Table 1: Anti-Oomycete Activity of this compound

Oomycete SpeciesMIC (µg ml⁻¹)Reference
Pythium ultimum~0.03
Phytophthora parasitica~0.03
Phytophthora cinnamomi~0.03
Phytophthora citrophora~0.03

This potent activity suggests this compound's potential as an antimycotic in agricultural applications, particularly for crop protection against oomycete-induced diseases. Disruption of the ooc gene cluster, responsible for this compound production, has been shown to abolish its bioactivity against oomycetes like Pythium ultimum .

Beyond its activity against oomycetes, this compound also exhibits antifungal properties against various phytopathogenic fungi. Strains producing this compound, such as Serratia plymuthica A153, have demonstrated the ability to inhibit the hyphal growth of plant pathogenic fungi like Sclerotinia sclerotiorum . Studies have confirmed its bioactivity against Verticillium dahliae, with this compound-producing strains showing activity, and mutants defective in the ooc gene cluster losing this anti-Verticillium activity . While some early studies presented contradictory results regarding its activity against S. sclerotiorum, these discrepancies might be attributed to the concentration of the bioactive molecule, as this compound can have fungistatic or fungicidal effects depending on its concentration .

Table 2: Antifungal Activity of this compound

Fungal SpeciesObserved ActivityReference
Sclerotinia sclerotiorumHyphal growth inhibition
Verticillium dahliaeGrowth inhibition
Alternaria solaniGrowth inhibition
Fusarium spp.Growth inhibition

This compound is considered a broad-spectrum antimicrobial compound, primarily due to its significant activity against both oomycetes and a range of phytopathogenic fungi . While its efficacy is pronounced against these plant pathogens, some studies have noted minimal or no effect against certain Fungi Imperfecti, ascomycetes, and basidiomycetes, including some human pathogens . This indicates a selective toxicity profile, with a strong emphasis on plant-associated microbial threats. The broad-spectrum nature against plant pathogens makes this compound a promising candidate for biocontrol strategies in agriculture .

Antifungal Activity against Phytopathogenic Fungi (e.g., Verticillium, Sclerotinia)

Cellular and Subcellular Effects of this compound

The biological activity of this compound is rooted in its effects at the cellular and subcellular levels of target organisms.

The precise cellular targets and biochemical pathways affected by this compound are under investigation, but insights into its biosynthesis provide clues. This compound is a polyketide, and its biosynthesis involves a complex trans-acyltransferase (AT) polyketide synthase (PKS) system . This system includes several enzymes like flavin-dependent monooxygenases (OocK and OocM), which are predicted to catalyze hydroxylation and halogenation steps crucial for this compound production . The halogenase OocP, in complex with OocQ, is specifically involved in the selective chlorination of a 21-carbon intermediate on the acyl carrier protein OocO during polyketide elongation . This suggests that this compound's mechanism might involve interference with membrane integrity or specific metabolic processes, given its lipophilic nature and the presence of a halogen atom . The biosynthesis pathway itself involves numerous functional peculiarities, including unusual domain orders and splitting of modules between PKS proteins, which make the investigation of its biochemistry challenging .

The most prominent phenotypic manifestation of this compound's activity on target organisms is the inhibition of hyphal growth . This effect is crucial for its role as an antimicrobial agent against filamentous plant pathogens, as hyphal growth is essential for their invasion and colonization of host plants . In bioassays, the presence of this compound leads to observable zones of growth inhibition in sensitive oomycetes and fungi . The ability of this compound to inhibit hyphal formation suggests an interference with fundamental cellular processes related to fungal and oomycete morphogenesis and development .

Chemical Synthesis and Structure Activity Relationship Sar Studies of Oocydin a

Methodologies for Total Synthesis of Oocydin A

The total synthesis of this compound has been a notable endeavor in organic chemistry, with several research groups contributing distinct methodologies. These synthetic routes aim to construct the complex macrolide core and incorporate its unique functional groups.

One significant total synthesis of (+)-Oocydin A was reported by Roulland. This approach notably employed a sp2-sp3 Suzuki-Miyaura cross-coupling reaction involving a gem-dihalo-olefin. Key steps in Roulland's synthesis also included a palladium-catalyzed tetrahydrofuran (B95107) (THF) formation, a Yamaguchi esterification to form the macrolactone, and a Nozaki-Hiyama-Kishi coupling to complete the molecule. A specialized workup with sodium serinate was necessary to effectively sequester chromium cations and achieve acceptable product yields.

The diverse methodologies employed in the total synthesis of this compound highlight the complexity of its structure and the ingenuity required for its chemical construction.

Table 1: Key Total Synthesis Approaches of this compound

Researcher(s)Target CompoundKey Reactions/Methodologies
Roulland(+)-Oocydin Asp2-sp3 Suzuki-Miyaura cross-coupling, Palladium-catalyzed THF formation, Yamaguchi esterification, Nozaki-Hiyama-Kishi coupling
SniderThis compound Methyl Ester (Haterumalide NA methyl ester)Chemical synthesis
Hoye and WangThis compound AcidChemical synthesis, Alkyne haloallylation

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of this compound correlates with its observed biological activities. This compound exhibits potent anti-oomycete activity, particularly against phytopathogenic oomycetes like Pythium ultimum, Phytophthora parasitica, Phytophthora cinnamomi, and Phytophthora citrophora, with minimum inhibitory concentrations (MICs) as low as approximately 0.03 µg/mL. It also displays anticancer properties, being cytotoxic to P388 cells with an IC50 of 0.32 µg/mL, and has been noted for anti-hyperlipidemic activities.

SAR investigations have identified specific functional groups within the this compound molecule that are crucial for its bioactivity. Notably, the C-10 hydroxyl group and the C-11 carbamate (B1207046) have been demonstrated to be essential for its biological efficacy.

This compound is a chlorinated macrolide, and the presence of a vinyl chloride moiety is a distinctive structural feature. This vinyl chloride group is introduced during the polyketide elongation process by the action of the Fe(II)/α-ketoglutarate-dependent halogenase OocP, which requires the partner protein OocQ for its activity. This chlorination step is a unique biochemical transformation within the oocydin biosynthetic pathway, highlighting the critical role of this halogenation in the final bioactive structure.

Table 2: Essential Structural Elements and Their Role in this compound Bioactivity

Structural ElementSignificance for Bioactivity
C-10 Hydroxyl GroupEssential for bioactivity
C-11 CarbamateEssential for bioactivity
Vinyl Chloride MoietyDistinctive structural feature, introduced by specific halogenase enzymes (OocP/OocQ) during biosynthesis, implicitly important for activity
O-acetylation (by TEB)Known to improve bioactivity of oocydin-type polyketides

The biosynthesis of this compound occurs via a trans-acyltransferase (AT) polyketide synthase (PKS) system, which is characterized by its modular nature and the presence of free-standing AT enzymes that load acyl carrier proteins (ACPs). This biosynthetic pathway incorporates unusual modules that catalyze diverse reactions, including α-hydroxylation, chlorination, and thioesterase (TE)-mediated O-acetylation.

A significant modification known to influence the bioactivity of oocydin-type polyketides is O-acetylation, which is catalyzed by a branching thioesterase (TEB) domain, specifically OocS TEB. Structural analysis and engineering of the OocS TEB active site have shown that it can modulate acyl-group acceptance, with higher reactivity observed for acyl donors of longer chain lengths compared to acetyl-CoA. This suggests that modifications to the acyl group can impact the resulting compound's properties. The unique biochemical versatility of the oocydin PKS, with over 10 modules installing distinct chemical moieties, implies that each modification contributes to the final biological profile.

Identification of Essential Structural Elements for Bioactivity

Design and Synthesis of this compound Analogues and Derivatives

The understanding of this compound's structure and biosynthesis provides a foundation for the rational design and synthesis of its analogues and derivatives. The goal of such efforts is often to enhance efficacy, improve pharmacological properties, or explore novel bioactivities.

Rational design strategies for this compound analogues often leverage insights from its biosynthetic pathway, particularly its trans-AT PKS system. This system's modularity and the involvement of specific tailoring enzymes offer opportunities for targeted chemical modifications. By understanding the enzymatic steps and the substrates they utilize, researchers can envision modifying building blocks or introducing new enzymatic functions to create designed polyketides. For instance, the promiscuity of enzymes like the OocS TEB domain, which can transfer various acyl groups, suggests a route for generating O-acetylated analogues with potentially altered or enhanced bioactivities. Engineering strategies for trans-AT PKSs are being developed, aiming to rationally reprogram these complex assembly lines for the bacterial production of pharmaceutically relevant polyketides.

The inherent diversity of polyketides, particularly those produced by trans-AT PKSs, allows for the exploration of novel chemical scaffolds. These systems exhibit an extraordinary range of PKS modules and often evolve to form hybrid PKSs, providing a vast combinatorial space for diversifying polyketide structures. By manipulating these assembly lines, it is possible to generate compounds with modified backbones or different functional group arrangements, potentially leading to novel biological profiles. This exploration contributes to the discovery of new therapeutic agents that extend beyond the boundaries of already known structures.

Biotechnological Applications and Future Research Directions

Potential in Agricultural Biocontrol Strategies

The escalating global concern regarding antimicrobial resistance and the environmental impact of synthetic pesticides has spurred a renewed focus on natural product-based biocontrol agents. Oocydin A, with its selective toxicity against destructive plant pathogens, represents a compelling alternative.

Development of this compound for Crop Protection

This compound exhibits potent activity against a range of phytopathogenic oomycetes, often referred to as "water molds," which are responsible for numerous devastating crop diseases. Research has demonstrated its efficacy against key agricultural pathogens such as Pythium ultimum, Phytophthora parasitica, Phytophthora cinnamomi, and Phytophthora citrophora. Notably, this compound shows remarkably low Minimum Inhibitory Concentrations (MICs) against these oomycetes, approximately 0.03 µg ml⁻¹. In contrast, its effect on true fungi, including various Fungi Imperfecti, ascomycetes, and basidiomycetes, is minimal or non-existent, highlighting its selective mode of action.

Beyond oomycetes, this compound has also demonstrated activity against certain fungal plant pathogens, including Verticillium dahliae, Alternaria solani, and Fusarium oxysporum. This broad-spectrum activity against significant plant pathogens underscores its potential as an effective antimycotic for agricultural applications and crop protection. The compound is produced by several plant-associated bacteria, including Serratia marcescens, Serratia plymuthica, and Dickeya solani, further supporting its natural role in plant defense.

Phytopathogenic OomyceteMinimum Inhibitory Concentration (MIC) of this compound (µg ml⁻¹)
Pythium ultimum~0.03
Phytophthora parasitica~0.03
Phytophthora cinnamomi~0.03
Phytophthora citrophora~0.03

Integration into Microbial Biocontrol Systems

The utility of this compound extends to its integration within broader microbial biocontrol systems. Many bacteria naturally synthesize bioactive secondary metabolites that can effectively combat fungal and oomycete plant pathogens, making them valuable components of biocontrol strategies. The genus Serratia, particularly species like S. marcescens and S. plymuthica, are well-documented producers of this compound and are actively investigated for their biocontrol capabilities in sustainable agriculture.

The biosynthetic gene cluster (ooc gene cluster) responsible for this compound production has been identified and characterized in various plant-associated enterobacteria, including both biocontrol and phytopathogenic strains of Serratia and Dickeya. This widespread presence suggests an ecological role in plant-microbe interactions and offers avenues for leveraging these natural producers. Furthermore, an approach to enhance the consistency of disease suppression involves combining multiple biocontrol agents in a single preparation, rather than relying on individual applications. Compositions containing this compound, often obtained from Serratia marcescens, are being explored for their potential in protecting plants from oomycete pathogens.

Producer Strain (Genus/Species)Associated Bioactivity/RoleKey Metabolite(s)
Serratia marcescensEpiphytic bacterium, anti-oomycete activity, crop protectionThis compound
Serratia plymuthicaRhizosphere bacterium, biocontrol, anti-oomycete, antifungalThis compound
Dickeya solaniPlant pathogenic bacterium, antifungalThis compound, Solanimycin

Strategies for Optimized Production and Diversification of this compound

To fully harness the potential of this compound, strategies for its optimized production and the generation of novel analogs are crucial. Advances in metabolic engineering and synthetic biology offer powerful tools for this purpose.

Metabolic Engineering of Producer Strains for Enhanced Yields

The biosynthesis of this compound is directed by a large ooc gene cluster, typically spanning between 77 and 80 kilobases (kb). This cluster encodes a complex enzymatic machinery, including five multimodular polyketide synthase (PKS) proteins, a hydroxymethylglutaryl-CoA synthase cassette, and three flavin-dependent tailoring enzymes. The this compound biosynthetic pathway is classified as a trans-acyltransferase (AT) PKS system, characterized by the presence of free-standing acyltransferase proteins.

Metabolic engineering approaches aim to enhance the productivity of natural products by manipulating the metabolic pathways within producer strains. This can involve strategies such as enhancing precursor availability, relieving feedback inhibition, and implementing dynamic regulation of gene expression. Understanding the intricate regulatory networks governing this compound biosynthesis is key to optimizing its production. For instance, in Serratia plymuthica, the production of this compound is known to be regulated by quorum sensing, RpoS, and Hfq, providing potential targets for genetic manipulation to increase yields. Future research is actively focused on leveraging this knowledge to develop more efficient production platforms for this compound.

Synthetic Biology Approaches for Biosynthetic Pathway Manipulation and Novel Analog Generation

Synthetic biology provides a robust framework for the rational design and manipulation of biosynthetic pathways, enabling the creation of new metabolites and the diversification of existing natural products. The ooc PKS system, being one of the best-characterized trans-AT PKS assembly lines, serves as an excellent model for such engineering studies.

The inherent modularity of PKS enzymes allows for the diversification of polyketide structures through targeted engineering. By reprogramming the biosynthetic assembly line, altering the specificity of tailoring enzymes, or expressing gene clusters in heterologous hosts, researchers can generate unnatural metabolites that are otherwise inaccessible through traditional synthetic methods. Evolutionary insights are increasingly being utilized to guide the engineered biosynthesis of "designer polyketides" with enhanced properties.

Specific domains within the this compound PKS, such as the thioesterase-like domain (OocS TEB), have been identified as targets for engineering. The promiscuity of the OocS TEB, for example, allows for the modulation of acyl-group acceptance, which can lead to the production of longer chain branched oocydins. This highlights the potential of these specific domains as invaluable synthetic biology tools for polyketide drug development. Furthermore, the this compound PKS exhibits modular halogenation, α-hydroxylation, and acylation capabilities, showcasing its versatility and providing a diverse toolkit for engineered biosynthesis. The ultimate goal of these synthetic biology efforts is to generate novel analogs of haterumalides, including this compound, with improved agricultural and potentially pharmacological properties.

Emerging Research Avenues

Emerging research avenues for this compound focus on deepening the understanding of its biosynthesis and expanding its practical applications. Further investigation into the precise enzymatic mechanisms involved in the this compound biosynthetic pathway is critical for more effective engineering. A comprehensive understanding of how this compound production is regulated across different enterobacterial genera and varied genetic contexts will also inform strategies for enhanced yields and targeted applications.

The discovery that bacteria like Dickeya solani produce this compound alongside other promising antibiotics, such as solanimycin, suggests that plant-associated microbes are a rich, underexplored source of novel bioactive compounds. This highlights a broader research direction: exploring the diverse microbiomes associated with plants for new natural products that can combat agricultural challenges. The inherent promiscuity and versatility of specific domains within the this compound PKS, such as the OocS TEB, position them as powerful synthetic biology tools for the development of new polyketide-based agents, not only for agriculture but also for other industries, including pharmaceuticals. Finally, research into the "cry for help" hypothesis, which posits that plants actively recruit beneficial microorganisms like Serratia to aid in defense against pathogens, could uncover new ecological insights and innovative biocontrol strategies involving this compound.

Systems Biology Approaches (e.g., Genomic and Proteomic Analyses) to this compound Effects

Systems biology, encompassing genomic and proteomic analyses, offers a comprehensive framework for understanding the intricate biological effects and biosynthetic pathways of compounds like this compound. This interdisciplinary field leverages computational and statistical methods to analyze large-scale biological datasets, providing a holistic view of molecular interactions within a system .

Significant progress in understanding this compound's biology has been made through genomic approaches. Researchers have identified and characterized the ooc gene cluster, a trans-acyltransferase (AT) polyketide synthase (PKS) gene cluster, as being responsible for this compound biosynthesis . This gene cluster is notably widespread among biocontrol and phytopathogenic strains of the Serratia and Dickeya genera . Disruption of this ooc gene cluster has been shown to abolish this compound production and its associated bioactivity against fungi and oomycetes, confirming its role in the compound's synthesis . The ooc gene cluster itself is substantial, spanning approximately 77 to 80 kilobases (kb) and encoding five multimodular PKS proteins, a hydroxymethylglutaryl-CoA synthase cassette, and three flavin-dependent tailoring enzymes .

Genomic sequencing and comparative genomics have been instrumental in proposing a detailed biosynthetic model for this compound . Further validation of this model has been achieved through targeted in-frame deletion mutagenesis of specific non-PKS encoding genes within the ooc cluster in Serratia plymuthica A153 . Moreover, the regulation of this compound production has been found to be dependent on the growth phase of the producing organism and is also subject to quorum sensing mechanisms . Analysis of the genome of this compound-producing rhizobacteria, such as Serratia plymuthica 4Rx5, has also revealed the presence of other gene clusters, suggesting the potential for biosynthesis of additional secondary metabolites .

Future systems biology approaches could involve integrating multi-omic techniques, combining genomic and proteomic data with computational biology methods, to fully unravel the complexities of this compound's effects on target organisms . This could include detailed analyses of gene expression changes (transcriptomics) and protein abundance alterations (proteomics) in target oomycetes upon exposure to this compound, providing insights into its mechanism of action at a molecular level.

Investigation of Resistance Mechanisms in Target Pathogens

The escalating challenge of antimicrobial resistance underscores the critical need to investigate and understand resistance mechanisms in target pathogens, particularly for promising new antimicrobial agents like this compound . While this compound demonstrates potent activity against phytopathogenic oomycetes, the long-term efficacy of any antimicrobial compound is contingent upon its ability to circumvent or delay the development of resistance in target populations .

Historically, the agricultural sector has faced challenges with pathogens developing resistance to established treatments, such as the increasing resistance of certain oomycete populations to metalaxyl, which has diminished its effectiveness . This precedent highlights the importance of proactive research into potential resistance mechanisms to this compound.

Understanding the molecular targets of this compound within oomycetes would be a foundational step in predicting and investigating resistance. Although specific resistance mechanisms to this compound in target pathogens are not extensively detailed in current literature, research into producing organisms offers some parallels. For instance, Serratia marcescens Db10, a producer of antibacterial toxins, also synthesizes self-resistance proteins to protect itself from its own compounds . This phenomenon in the producer suggests that target pathogens might evolve similar strategies, such as efflux pumps to expel the compound, enzymatic degradation of this compound, or mutations in the compound's target sites that reduce its binding affinity or efficacy.

Future research should focus on:

Identifying this compound's precise molecular targets: Elucidating the specific proteins or cellular processes that this compound disrupts in oomycetes is crucial.

Monitoring for resistance development: Implementing surveillance programs in agricultural settings where this compound might be applied would be essential to detect early signs of resistance.

Investigating genetic mutations: Analyzing the genomes of oomycete strains that show reduced susceptibility to this compound could reveal genetic mutations associated with resistance.

Studying efflux pumps and detoxification pathways: Research into whether target pathogens upregulate efflux pumps or develop enzymatic detoxification pathways in response to this compound exposure would provide valuable insights.

By proactively investigating these mechanisms, strategies can be developed to mitigate resistance, such as combining this compound with other agents or employing rotational use, thereby preserving its long-term utility in crop protection.

This compound Activity Against Phytopathogenic Oomycetes

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against several key phytopathogenic oomycetes, demonstrating its potent activity.

Target Oomycete SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Pythium ultimum~0.03
Phytophthora parasitica~0.03
Phytophthora cinnamomi~0.03
Phytophthora citrophora~0.03

Q & A

Q. How to reconcile discrepancies in this compound yield across fermentation conditions?

  • Methodological Answer : Perform factorial design experiments (e.g., response surface methodology) to optimize parameters (pH, temperature, carbon sources). Use ANOVA to identify significant factors. Validate scalability in bioreactors with real-time metabolite monitoring via inline mass spectrometry .

Q. What bioinformatics tools are essential for annotating this compound biosynthetic gene clusters?

  • Methodological Answer : Use antiSMASH for cluster prediction, BLAST for homology searches, and MEGA for phylogenetic analysis of halogenase genes. Cross-reference with databases like MiBIG to identify conserved domains (e.g., polyketide synthases) .

Ethical and Reproducibility Considerations

Q. How to mitigate bias in assessing this compound’s therapeutic potential against plant pathogens?

  • Methodological Answer : Blind bioassays by encoding samples and randomizing plate layouts. Report negative results (e.g., lack of activity in Fusarium species) to avoid publication bias. Share datasets pre-publication via repositories like Zenodo .

Q. What minimal data standards should accompany this compound studies to ensure replicability?

  • Methodological Answer : Include strain deposition IDs (e.g., DSMZ or ATCC numbers), LC-MS parameters (column type, gradient program), and raw growth inhibition data. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for all shared data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.